phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.
Mécanisme D'action
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound reduces the production of prostaglandins and leukotrienes, which are responsible for pain and inflammation. This compound also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce amyloid-β aggregation in animal models of Alzheimer's disease. This compound has a good safety profile and does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a promising compound for preclinical studies, as it has shown efficacy in animal models of various diseases. However, there are some limitations to its use in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, this compound may have off-target effects that need to be investigated further.
Orientations Futures
There are several potential future directions for phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound in clinical trials for the treatment of various inflammatory and neurodegenerative diseases. Additionally, this compound may have applications in other areas of research, such as cancer and cardiovascular disease. Further studies are needed to elucidate the full potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound with promising potential for the treatment of various inflammatory and neurodegenerative diseases. Its dual inhibition of COX-2 and 5-LOX, as well as its inhibition of NF-κB activation, make it a unique and attractive candidate for further research. While there are limitations to its use in lab experiments, this compound has shown efficacy and safety in preclinical studies, and its future potential warrants further investigation.
Méthodes De Synthèse
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is synthesized by the reaction of 4-(1-pyrrolidinylsulfonyl)benzoic acid with phenylglycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been studied extensively for its anti-inflammatory and analgesic properties. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the pathogenesis of the disease.
Propriétés
IUPAC Name |
2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18(20-17(19(23)24)14-6-2-1-3-7-14)15-8-10-16(11-9-15)27(25,26)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOBPPYYLICBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.